molecular formula C5H6F2O3 B13425567 Methyl 2,4-difluoro-3-oxobutanoate CAS No. 392-64-3

Methyl 2,4-difluoro-3-oxobutanoate

Cat. No.: B13425567
CAS No.: 392-64-3
M. Wt: 152.10 g/mol
InChI Key: DLNXEQBSDIIGBC-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C5H6F2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes utilize advanced catalytic systems to enhance yield and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of difluorobutanoic acid.

    Reduction: Formation of difluorobutanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,4-difluoro-3-oxobutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active difluorobutanoic acid, which can then interact with various biological pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4-difluoro-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 3-oxobutanoate: Lacks the fluorine atoms, resulting in different chemical properties.

    Methyl 2,4-dichloro-3-oxobutanoate: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

Methyl 2,4-difluoro-3-oxobutanoate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research fields .

Properties

CAS No.

392-64-3

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

methyl 2,4-difluoro-3-oxobutanoate

InChI

InChI=1S/C5H6F2O3/c1-10-5(9)4(7)3(8)2-6/h4H,2H2,1H3

InChI Key

DLNXEQBSDIIGBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)CF)F

Origin of Product

United States

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